molecular formula C5H10O B3048541 3-Methoxybut-1-ene CAS No. 17351-24-5

3-Methoxybut-1-ene

Cat. No.: B3048541
CAS No.: 17351-24-5
M. Wt: 86.13 g/mol
InChI Key: MALHZSOXIOUUQH-UHFFFAOYSA-N
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Description

3-Methoxybut-1-ene is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a characteristic ether-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybut-1-ene can be synthesized through several methods. One common method involves the reaction of methanol with 1,3-butadiene in the presence of a catalyst such as rhodium (III) chloride supported on silica gel. The reaction is carried out in meta-xylene as a solvent at a temperature of 100°C and a pressure of 5 atm for one hour . The product is then recovered through a distillation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous distillation processes ensures the efficient production of the compound. The choice of catalysts and solvents may vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) and other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

3-Methoxybut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxybut-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in chemical reactions that modify its structure and properties, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-butene: Another isomer with similar molecular formula but different structural arrangement.

    3-Methoxybutan-2-one: A compound with a ketone functional group instead of an alkene.

Uniqueness

3-Methoxybut-1-ene is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions. Its methoxy group and alkene functionality make it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-methoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-5(2)6-3/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHZSOXIOUUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338789
Record name 3-Methoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-24-5
Record name 3-Methoxy-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17351-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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